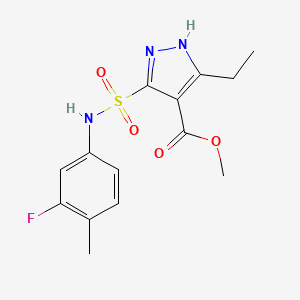![molecular formula C12H20N2O2 B2530322 3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine CAS No. 13055-33-9](/img/structure/B2530322.png)
3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine" is a derivative of phenoxypropanolamine, which is a class of compounds known for their pharmacological properties. These compounds have been extensively studied for their potential as beta-adrenergic blocking agents, which are useful in treating cardiovascular diseases, and as diuretics, which can help in the management of fluid retention . Additionally, derivatives of phenoxypropanolamine have been investigated for their antimicrobial activities and as corrosion inhibitors, indicating a broad spectrum of potential applications .
Synthesis Analysis
The synthesis of related phenoxypropanolamine derivatives typically involves the reaction of substituted phenoxy compounds with amines or alkylamino groups. For instance, the synthesis of [[(thienylcarbonyl)amino]phenoxy]propanolamines involves the introduction of an amine group into the phenoxy ring, which has been shown to confer both beta-adrenergic blocking and diuretic activities . Similarly, the synthesis of 1-[4-(1-adamantyl)phenoxy]-3-amino-2-propanol is achieved through the reaction of a phenoxy glycidyl ether with amines, leading to the formation of the desired amino-propanol derivatives . These synthetic routes are confirmed by spectroscopic methods such as IR and NMR, ensuring the correct structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of phenoxypropanolamine derivatives is crucial for their biological activity. The presence of substituents on the phenoxy ring and the alkylamino moiety plays a significant role in determining the potency and selectivity of these compounds as beta blockers . For example, the addition of amidic substituents has been found to confer cardioselectivity . The structure-activity relationships are further supported by spectroscopic analyses, which confirm the proposed structures of the synthesized compounds .
Chemical Reactions Analysis
Phenoxypropanolamine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines leads to the formation of aminomethoxy derivatives, which exhibit antimicrobial properties . The reactivity of these compounds is influenced by the nature of the substituents on the aromatic ring, which can affect their interaction with biological targets or metal surfaces in the case of corrosion inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxypropanolamine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence their biological activity and application potential. For example, the substitution of the OH group on the aromatic ring by Cl or CN groups has been shown to increase the corrosion inhibition efficiency on mild steel surfaces . The adsorption of these molecules on metal surfaces is consistent with the Langmuir isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface .
科学的研究の応用
Biomedical Applications
Amine-functionalized compounds have shown promise in biomedical applications, particularly in drug delivery and tissue engineering. These compounds exhibit unique interactions with biological systems, enabling targeted therapeutic effects. For instance, chitosan-catechol conjugates demonstrate significant biomedical potential due to their enhanced solubility, biocompatibility, and adhesive properties, making them suitable for wound healing and tissue adhesive applications (Ryu, Hong, & Lee, 2015).
Environmental Remediation
In the context of environmental remediation, amine-functionalized materials, particularly metal-organic frameworks (MOFs), have been identified as effective adsorbents for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials offer a sustainable solution to mitigate greenhouse gas emissions, with the potential for application in carbon capture and storage technologies (Lin, Kong, & Chen, 2016).
Organic Synthesis and Catalysis
Amine-functionalized compounds serve as key intermediates in organic synthesis and catalysis, facilitating the development of novel chemical reactions and materials. The versatility of these compounds enables the synthesis of a wide range of pharmaceuticals, agrochemicals, and high-performance materials, highlighting their integral role in the fine chemical and pharmaceutical industries (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
特性
IUPAC Name |
3-[4-(3-aminopropoxy)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCOYIXVZLLXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)OCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)
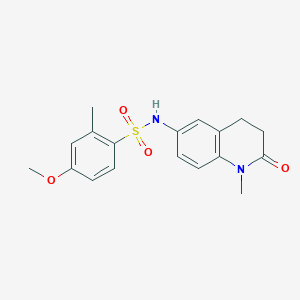
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2530241.png)
![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)

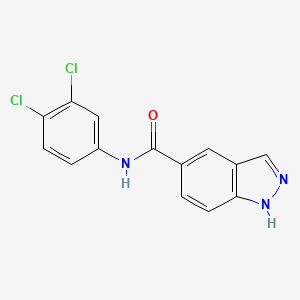
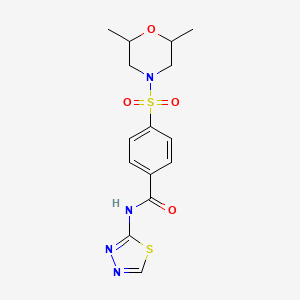
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
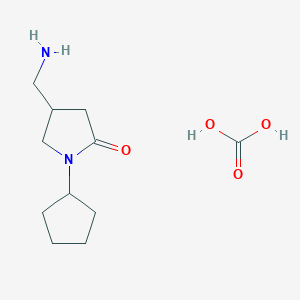
![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)
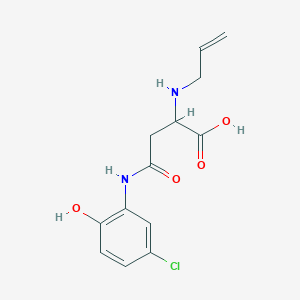
![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)
